molecular formula C17H13NO4 B13136030 4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid CAS No. 5416-86-4

4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid

Cat. No.: B13136030
CAS No.: 5416-86-4
M. Wt: 295.29 g/mol
InChI Key: SGWQINAKRAAGJC-UHFFFAOYSA-N
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Description

4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid is a compound with the following chemical structure:

OC(CCOCCOCCOCCOCCNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O\text{OC}(\text{CCOCCOCCOCCOCCNC}(\text{OCC1C2=C}(\text{C3=C1C=CC=C3})\text{C=CC=C2})=O)=O OC(CCOCCOCCOCCOCCNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O

It belongs to the class of fluorene derivatives and contains both a carboxylic acid group and an amino group. The compound’s systematic name reflects its molecular composition and arrangement.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid. Here are some common methods:

    Amide Coupling Reaction:

Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.

Chemical Reactions Analysis

4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substituents can be introduced at different positions.

    Common Reagents: Fmoc-Ala-OH, L-Alaninamide hydrochloride, [1-(aminomethyl)cyclopropyl]methanol, and 2-Aminonaphthalene-d7.

    Major Products: These reactions yield derivatives with altered functional groups.

Scientific Research Applications

The compound finds applications in:

    Chemistry: As a building block for peptide synthesis.

    Biology: In studies related to amino acids and their derivatives.

    Medicine: Investigating potential therapeutic effects.

    Industry: For the development of novel materials.

Mechanism of Action

The exact mechanism by which 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

CAS No.

5416-86-4

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

4-oxo-4-[(9-oxofluoren-2-yl)amino]butanoic acid

InChI

InChI=1S/C17H13NO4/c19-15(7-8-16(20)21)18-10-5-6-12-11-3-1-2-4-13(11)17(22)14(12)9-10/h1-6,9H,7-8H2,(H,18,19)(H,20,21)

InChI Key

SGWQINAKRAAGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)CCC(=O)O

Origin of Product

United States

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